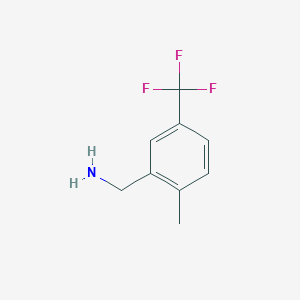

2-Methyl-5-(trifluoromethyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXXLXYKISLYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of modern drug design.[1] The trifluoromethyl (-CF3) group, in particular, has emerged as a critical functional moiety, capable of profoundly influencing a molecule's physicochemical and biological properties.[2] Its introduction can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)benzylamine (CAS Number: 3300-51-4), a key fluorinated building block, offering insights into its properties, synthesis, and versatile applications in pharmaceutical research and development.

Compound Profile: 4-(Trifluoromethyl)benzylamine

CAS Number: 3300-51-4[4]

Molecular Formula: C₈H₈F₃N[4]

Molecular Weight: 175.15 g/mol [4]

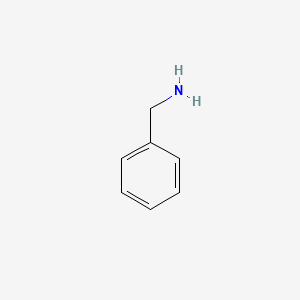

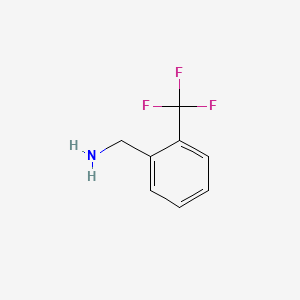

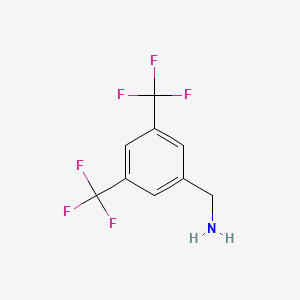

Chemical Structure:

Caption: Chemical structure of 4-(Trifluoromethyl)benzylamine.

Physicochemical Properties

The introduction of the trifluoromethyl group at the para-position of the benzylamine ring significantly alters the molecule's electronic and lipophilic character.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless to pale yellow liquid | [6] |

| Density | 1.229 g/mL at 25 °C | [6] |

| Boiling Point | 79-82 °C @ 15 mmHg | [6] |

| Refractive Index (n20/D) | 1.464 | [6] |

| pKa (Predicted) | 8.60 ± 0.10 | [5] |

| Calculated logP | 1.8 | [5] |

The trifluoromethyl group's strong electron-withdrawing nature reduces the basicity of the amine (lower pKa) compared to unsubstituted benzylamine.[5] Conversely, it substantially increases lipophilicity (higher logP), which can enhance a drug candidate's ability to cross cellular membranes.[3][5]

Synthesis and Manufacturing Considerations

A patent for the preparation of 2-methyl-5-aminotrifluorotoluene (a related compound) describes a four-step synthesis:

-

Reduction of 2-trifluoromethylbenzaldehyde with sodium borohydride to yield 2-trifluoromethyl benzyl alcohol.[7]

-

Chlorination of the alcohol with thionyl chloride to produce 2-trifluoromethyl benzyl chloride.[7]

-

Nitration to obtain 2-chloromethyl-5-nitrotrifluorotoluene.[7]

-

Finally, hydrogenation reduction to yield the target product.[7]

A generalized synthetic workflow for a trifluoromethylated benzylamine is depicted below.

Caption: Generalized synthetic workflow for trifluoromethylated benzylamines.

Applications in Drug Discovery and Development

4-(Trifluoromethyl)benzylamine serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The presence of the trifluoromethyl group is often leveraged to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[5]

Enhancement of Metabolic Stability

A primary driver for incorporating trifluoromethyl groups is to improve a drug's resistance to metabolic degradation.[5] The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, such as cytochrome P450 (CYP) enzymes.[5] By replacing a metabolically labile C-H bond with a C-F bond, the overall metabolic stability of a molecule can be significantly increased, leading to a longer biological half-life.[5]

Modulation of Pharmacological Activity

The electronic properties of the trifluoromethyl group can significantly influence a molecule's interaction with its biological target. For example, in the context of monoamine oxidase (MAO) inhibitors, the substitution pattern on the benzylamine scaffold is critical. While benzylamine itself is a substrate for MAO-B, substituted benzylamines can act as potent inhibitors.[5] The strategic placement of a trifluoromethyl group can fine-tune the inhibitory activity and selectivity of these compounds.

The inhibition of MAO-B by substituted benzylamines has a direct impact on neurotransmitter signaling pathways, making these compounds valuable leads in the development of therapies for neurological disorders.[5]

Caption: Role of 4-(Trifluoromethyl)benzylamine derivatives in MAO-B inhibition.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of 4-(Trifluoromethyl)benzylamine for its use in research and manufacturing.

Chromatographic Analysis: Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like 4-(Trifluoromethyl)benzylamine.[6]

Experimental Protocol: Purity Assessment by GC-FID

-

Sample Preparation: Prepare a 1 mg/mL solution of 4-(Trifluoromethyl)benzylamine in a suitable solvent such as dichloromethane or ethyl acetate.[6]

-

Instrument Setup:

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.[6]

-

Injector: Split/splitless injector.[6]

-

Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure of 4-(Trifluoromethyl)benzylamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the arrangement of protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the N-H stretches of the primary amine and the C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Safety and Handling

4-(Trifluoromethyl)benzylamine is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements: [4]

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Perspectives

4-(Trifluoromethyl)benzylamine stands as a testament to the power of strategic fluorination in modern drug discovery. Its unique combination of physicochemical properties, conferred by the trifluoromethyl group, makes it an invaluable building block for the synthesis of novel therapeutic agents with enhanced metabolic stability and tailored pharmacological profiles. As our understanding of the intricate roles of fluorinated motifs in drug-target interactions continues to evolve, the demand for versatile and well-characterized building blocks like 4-(Trifluoromethyl)benzylamine is poised to grow, paving the way for the next generation of innovative medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76804, 4-(Trifluoromethyl)benzylamine. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521099, 3,5-Bis(trifluoromethyl)benzylamine. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 24, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. The presence of both a methyl and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzylamine core with a methyl group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring.

Molecular Formula: C₉H₁₀F₃N

Molecular Weight: 189.18 g/mol

Key Structural Features and Their Influence:

-

Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group significantly influences the compound's acidity, basicity, and reactivity. It can enhance the metabolic stability of molecules by blocking potential sites of oxidation.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group that can modulate the electronic properties of the aromatic ring and provide a steric handle for molecular recognition.

-

Aminomethyl Group (-CH₂NH₂): The primary amine functionality serves as a key reactive site for a wide range of chemical transformations, including amide bond formation, alkylation, and arylation reactions, making it a versatile intermediate for library synthesis.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 886498-85-7 (for the aldehyde precursor) |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| Appearance (Predicted) | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | Approx. 200-220 °C at 760 mmHg |

| Solubility (Predicted) | Soluble in organic solvents |

Molecular Structure Visualization:

2-Methyl-5-(trifluoromethyl)benzylamine solubility in methanol and DMSO

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)benzylamine in Methanol and DMSO

This guide provides a comprehensive analysis of the solubility characteristics of this compound in two common laboratory solvents: methanol (a polar protic solvent) and dimethyl sulfoxide (DMSO, a polar aprotic solvent). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's behavior in solution for applications ranging from chemical synthesis to biological screening.

Section 1: Physicochemical Profile of the Solute

Understanding the inherent properties of this compound is the foundation for predicting its interaction with solvents. The molecule's structure incorporates a combination of polar and nonpolar moieties that dictate its overall behavior.

-

Aromatic Ring & Methyl Group: The benzene ring and the methyl group (-CH₃) form the nonpolar backbone of the molecule, contributing to its lipophilicity.

-

Benzylamine Moiety: The primary amine (-NH₂) attached to a methylene bridge (-CH₂-) is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Trifluoromethyl Group: The trifluoromethyl group (-CF₃) is a highly polar, electron-withdrawing substituent. Its presence significantly impacts the molecule's electronic properties and can enhance metabolic stability and binding affinity in pharmaceutical contexts.[1]

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds. | Property | this compound | Data from Analogous Compounds | | :--- | :--- | :--- | | Chemical Structure |

| N/A | | Molecular Formula | C₉H₁₀F₃N | C₈H₇F₄N for 2-Fluoro-5-(trifluoromethyl)benzylamine[2][3] | | Molecular Weight | 189.18 g/mol | 193.14 g/mol for 2-Fluoro-5-(trifluoromethyl)benzylamine[2][4] | | Appearance | Predicted: Colorless to light yellow liquid | Colorless to light yellow clear liquid for 2-Fluoro-5-(trifluoromethyl)benzylamine[2] | | Density | Predicted: ~1.2-1.3 g/mL at 25°C | 1.34 g/mL for 2-Fluoro-5-(trifluoromethyl)benzylamine[2]; 1.229 g/mL for 4-(Trifluoromethyl)benzylamine[5] | | Boiling Point | Not available | Not available | | CAS Number | 142374-13-8 | N/A |Section 2: Theoretical Solubility Analysis: A Tale of Two Solvents

The "like dissolves like" principle, which states that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents, governs solubility.[6] This is driven by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Solubility in Methanol (Polar Protic)

Methanol (CH₃OH) is a polar protic solvent, characterized by its hydroxyl (-OH) group which can readily donate a hydrogen bond.

-

Causality of Interaction: The primary driver for the solubility of this compound in methanol is expected to be strong hydrogen bonding.

-

The lone pair of electrons on the amine nitrogen can act as a hydrogen bond acceptor for the hydroxyl proton of methanol.

-

The protons on the amine group (-NH₂) can act as hydrogen bond donors to the oxygen atom of methanol.

-

-

Predicted Outcome: The molecule's nonpolar regions (benzene ring, methyl group) will cause some disruption to methanol's hydrogen-bonding network. However, the powerful and energetically favorable hydrogen bonds formed between the benzylamine moiety and methanol are predicted to overcome this, leading to high solubility .

Solubility in DMSO (Polar Aprotic)

Dimethyl sulfoxide ((CH₃)₂SO) is a highly polar aprotic solvent. It possesses a strong dipole and its oxygen atom is a powerful hydrogen bond acceptor, but it lacks a proton to donate to a hydrogen bond.

-

Causality of Interaction:

-

The primary interaction will be a strong hydrogen bond between the amine protons (-NH₂) of the solute and the sulfoxide oxygen of DMSO.

-

Dipole-dipole interactions between the highly polar trifluoromethyl group and the sulfoxide group will further stabilize the solute in solution.

-

-

Predicted Outcome: DMSO is an exceptionally versatile and powerful solvent. Given its ability to form strong hydrogen bonds with the amine group and its high polarity, it is expected to effectively solvate the molecule. The solubility in DMSO is predicted to be very high , potentially even greater than in methanol, as it can effectively accommodate both the polar and nonpolar characteristics of the solute.

Diagram 1: Predicted Intermolecular Interactions

This diagram illustrates the key intermolecular forces responsible for the solvation of this compound in methanol and DMSO.

Caption: Key intermolecular forces driving solubility.

Section 3: Predicted Solubility Summary

Based on the theoretical analysis of the molecular structures and intermolecular forces, the following qualitative solubility is predicted.

Table 2: Predicted Qualitative Solubility.

| Solvent | Solvent Type | Key Interactions | Predicted Solubility |

|---|---|---|---|

| Methanol | Polar Protic | Hydrogen Bonding (Donor & Acceptor) | High |

| DMSO | Polar Aprotic | Hydrogen Bonding (Acceptor), Dipole-Dipole | Very High |

Section 4: Definitive Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The Shake-Flask Method is the gold-standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[7] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Principle

An excess amount of the solid (or liquid) solute is agitated in the solvent for a prolonged period, sufficient to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11]

Materials and Equipment

-

This compound (solute)

-

Methanol (HPLC grade)

-

DMSO (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator capable of constant temperature control (e.g., 25°C)

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Syringes

-

Volumetric flasks and pipettes for standard preparation

-

Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

Experimental Workflow

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: Standard workflow for the shake-flask method.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the compound in the chosen solvent (e.g., 1 mg/mL).

-

Perform a serial dilution to create a series of at least five calibration standards that bracket the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a 2 mL glass vial. An excess is critical; a good starting point is ~10 mg.[8]

-

Accurately add 1 mL of the selected solvent (methanol or DMSO) to the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 1°C).

-

Agitate the samples for a minimum of 24 hours.

-

Self-Validation Step: To confirm that equilibrium has been reached, take aliquots at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change between subsequent time points.[7]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane.

-

Filter the remaining supernatant into a clean HPLC vial.

-

-

Dilution and Quantification:

-

Accurately perform a pre-determined dilution of the filtered saturated solution to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. The result should be reported in units such as mg/mL or mmol/L.

-

Conclusion

This compound is predicted to be highly soluble in both methanol and dimethyl sulfoxide. This high solubility is attributable to the molecule's polar benzylamine group, which can engage in strong hydrogen bonding with both protic and aprotic polar solvents. While DMSO may offer slightly superior solubilizing power due to its large dipole moment, methanol remains an excellent and effective choice. For applications requiring precise concentration data, the shake-flask method detailed in this guide provides a reliable and definitive pathway to quantify the thermodynamic solubility, enabling researchers to proceed with confidence in their experimental design and data interpretation.

References

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry LibreTexts. Link

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

High Purity Standards. (n.d.). Stainless Steel 13-8 - Data Sheet. Retrieved from [Link]

-

Augustijns, P., & Brewster, M. E. (Eds.). (2007). Principles of Solubility. In Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Springer. ResearchGate. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Aircraft Materials. (n.d.). 13-8 Mo Stainless Steel (AMS 5864 / AMS 5629). Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 38-41. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

NeoNickel. (n.d.). Alloy 13-8 Stainless Steel. Retrieved from [Link]

- Samagra. (n.d.). Haloalkanes and Haloarenes.

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. PubMed. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. Retrieved from [Link]

-

AZoM. (2012). Stainless Steel - Grade 13-8 (UNS S13800). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

ATI. (2014). ATI 13-8™ Technical Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]

- 5. 4-(三氟甲基)苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Spectral Analysis of 2-Methyl-5-(trifluoromethyl)benzylamine

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-Methyl-5-(trifluoromethyl)benzylamine incorporates a substituted benzene ring with a methyl group, a trifluoromethyl group, and a benzylamine moiety. These features give rise to a unique spectroscopic fingerprint that can be used for its identification and characterization.

Diagram of this compound

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, methyl, and amine protons. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| NH₂ | ~1.5 - 2.5 | Singlet (broad) | - | The chemical shift of amine protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

| Ar-CH₃ | ~2.4 | Singlet | - | The methyl group attached to the aromatic ring is expected to appear as a singlet in this region. |

| CH₂-NH₂ | ~3.9 | Singlet | - | The benzylic protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield. Data for 2-(trifluoromethyl)benzylamine shows a similar shift at 3.995 ppm[1]. |

| Ar-H | ~7.2 - 7.6 | Multiplet | ~8 | The aromatic protons will appear as a complex multiplet due to their different electronic environments and spin-spin coupling. The exact pattern will depend on the specific coupling constants between the aromatic protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Ar-CH₃ | ~20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| CH₂-NH₂ | ~45 | The benzylic carbon is shifted downfield by the attached nitrogen and aromatic ring. |

| Aromatic C-H | ~125 - 135 | Aromatic carbons typically appear in this region. The substitution pattern will lead to distinct signals. |

| Aromatic C (quaternary) | ~130 - 145 | The quaternary carbons attached to the methyl, benzylamine, and trifluoromethyl groups will have distinct chemical shifts. |

| CF₃ | ~124 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The J-coupling is expected to be large (~270 Hz)[2]. |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. c. Vortex the mixture until the sample is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). b. Use a standard pulse sequence (e.g., zg30). c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Acquire the spectrum.

-

¹³C NMR Acquisition: a. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm). b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. d. Acquire the spectrum.

-

Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra correctly. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the ¹H NMR signals to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum. f. Assign the peaks in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H Stretch | 3300 - 3500 | Medium | Characteristic of primary amines, often appearing as a doublet. Similar benzylamines show N-H stretching in this region[3]. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for C-H stretching vibrations in an aromatic ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Corresponds to the C-H stretching of the methyl and methylene groups. |

| N-H Bend | 1590 - 1650 | Medium-Strong | The scissoring vibration of the primary amine group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| C-F Stretch | 1100 - 1300 | Strong | The C-F bonds of the trifluoromethyl group will produce very strong absorption bands in this region. |

| C-N Stretch | 1020 - 1250 | Medium | The stretching vibration of the carbon-nitrogen bond. |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (1-2 drops if liquid, a small amount of solid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: a. Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely. b. Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: a. Apply a small amount of the this compound sample directly onto the ATR crystal. b. If the sample is a liquid, one or two drops are sufficient to cover the crystal. c. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact. d. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing and Analysis: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the major absorption peaks in the spectrum. c. Correlate the observed absorption frequencies with known functional group vibrations to confirm the structure of the molecule.

-

Cleaning: a. Clean the ATR crystal thoroughly with a solvent and lint-free wipes to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₀F₃N) is approximately 189.08 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 189.

-

Major Fragment Ions: The fragmentation of benzylamines is well-documented. The most common fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the benzylic carbon.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 188 | [M-H]⁺ | Loss of a hydrogen atom. |

| 174 | [M-NH₂]⁺ | Loss of the amino group. |

| 172 | [M-NH₃]⁺ | Loss of ammonia. |

| 120 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds[4]. |

| 30 | [CH₂NH₂]⁺ | Iminium ion, a characteristic fragment from the benzylamine moiety. The mass spectrum of 2-(trifluoromethyl)benzylamine shows a base peak at m/z 30[1]. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable solvent (e.g., dichloromethane or methanol)

-

Autosampler vial with cap

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: a. Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent. b. Transfer the solution to an autosampler vial.

-

GC Method: a. Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C). b. Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities. c. Temperature Program: Program the GC oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Method: a. Ionization: Use electron ionization (EI) at a standard energy of 70 eV. b. Mass Analyzer: Scan a mass range that includes the expected molecular weight and fragment ions (e.g., m/z 25-250). c. Detector: The detector will record the abundance of each ion at a specific m/z.

-

Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Obtain the mass spectrum for that peak. c. Identify the molecular ion peak to confirm the molecular weight. d. Analyze the fragmentation pattern and compare it to the predicted pathways and library spectra of similar compounds.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectral data for this compound. By understanding the expected spectral features and employing the standardized experimental protocols outlined, researchers can confidently approach the characterization of this and other novel chemical entities. The provided interpretations, based on fundamental spectroscopic principles and data from analogous structures, serve as a valuable resource for structural verification and quality control in a research and development setting.

References

-

Beilstein Journals. (n.d.). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. Retrieved from [Link]

-

MassBank. (n.d.). Benzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

Sources

Introduction: The Strategic Advantage of Trifluoromethylation in Drug Design

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Benzylamine Analogs

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of rational drug design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound and predictable influence on the biological and physicochemical properties of a parent molecule.[1] When appended to the versatile benzylamine framework—a common constituent of bioactive compounds—the CF₃ group imparts a unique combination of electronic and steric properties that medicinal chemists leverage to overcome common challenges in drug development.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of trifluoromethylated benzylamine analogs. We will move beyond a simple catalog of compounds to dissect the causal mechanisms by which trifluoromethylation enhances therapeutic potential. This includes its impact on metabolic stability, target binding affinity, and pharmacokinetics. By grounding our discussion in authoritative examples and detailed experimental protocols, this document serves as a technical resource for harnessing the power of the CF₃ group in the creation of next-generation therapeutics.

The Physicochemical Transformation: How the CF₃ Group Alters the Benzylamine Core

The introduction of a trifluoromethyl group, typically at the para- or meta-position of the benzyl ring, fundamentally alters the molecule's electronic and lipophilic character.[4] These changes are not trivial; they are the primary drivers of the enhanced biological performance observed in these analogs.

Electronic Effects and Basicity: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring and, consequently, from the benzylic amine's nitrogen atom. The result is a significant reduction in the basicity (a lower pKa) of the amine compared to its non-fluorinated counterpart.[4] This modulation of pKa is critical, as it can fine-tune the ionization state of the molecule at physiological pH, directly impacting its ability to interact with biological targets and cross cellular membranes.

Lipophilicity and Membrane Permeability: The CF₃ group is highly lipophilic, substantially increasing the overall lipophilicity (logP) of the benzylamine analog.[1][4] This enhanced lipophilicity can improve a drug candidate's ability to permeate biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[3]

Metabolic Shielding: A paramount advantage of trifluoromethylation is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are responsible for the majority of drug metabolism.[4] By replacing a metabolically vulnerable C-H bond with a robust C-CF₃ group, the molecule is "shielded" from oxidative metabolism at that position, often leading to a longer biological half-life and an improved pharmacokinetic profile.[4]

Table 1: Comparative Physicochemical Properties of Benzylamine vs. 4-(Trifluoromethyl)benzylamine

| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Rationale for Change |

| Molecular Formula | C₇H₉N | C₈H₈F₃N | Addition of CF₃ group. |

| Molecular Weight | 107.15 g/mol | 175.15 g/mol | Increased mass from CF₃ group.[4] |

| pKa (Predicted) | 9.33 | 8.60 ± 0.10 | Strong electron-withdrawing effect of CF₃ reduces the basicity of the amine.[4] |

| Calculated logP | 1.09 | 1.8 | The CF₃ group is highly lipophilic, increasing the molecule's overall hydrophobicity.[4][5] |

Synthesis of Trifluoromethylated Benzylamine Scaffolds

The creation of these valuable analogs is accessible through several robust synthetic pathways. Reductive amination is a particularly versatile and widely employed one-pot procedure suitable for laboratory-scale synthesis, allowing for the direct coupling of a trifluoromethylated aldehyde with an amine.[2][6][7]

Caption: General workflow for reductive amination synthesis.

Experimental Protocol 1: Synthesis via Reductive Amination

This protocol describes a general, self-validating procedure for synthesizing a trifluoromethylated benzylamine analog.

Materials:

-

4-(Trifluoromethyl)benzaldehyde (1.0 eq)

-

Desired primary or secondary amine (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plate and chamber

-

Standard glassware for extraction and filtration

Procedure:

-

Imine Formation: To a stirred solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in DCE under an inert atmosphere, add the desired amine (1.05 eq).[1]

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

-

Self-Validation Checkpoint: Monitor the reaction by TLC. A new spot corresponding to the imine intermediate should appear, with consumption of the starting aldehyde.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, observing the disappearance of the imine intermediate and the appearance of the product spot.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.[1]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure trifluoromethylated benzylamine analog.

Key Biological Activities and Therapeutic Applications

The unique physicochemical properties conferred by the CF₃ group translate into a wide spectrum of biological activities, making these analogs prominent in numerous therapeutic areas.

Central Nervous System (CNS) Agents

The most iconic example of a trifluoromethylated drug is Fluoxetine , an antidepressant marketed as Prozac®. It functions as a Selective Serotonin Reuptake Inhibitor (SSRI).[8]

-

Mechanism of Action: Fluoxetine blocks the serotonin transporter (SERT) protein on the presynaptic neuron, preventing the reuptake of serotonin from the synaptic cleft. This increases the concentration of serotonin available to bind to postsynaptic receptors. The para-positioned trifluoromethyl group is crucial for its high-affinity interaction and six-fold selectivity for the serotonin transporter over other monoamine transporters.

Caption: Workflow for an in vitro metabolic stability assay.

Procedure:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and liver microsomes (e.g., human, rat).

-

Initiation: Pre-warm the reaction mixture to 37°C. Add the test compound to the mixture at a final concentration of 1 µM. Initiate the metabolic reaction by adding the cofactor NADPH.

-

Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

-

Self-Validation Checkpoint: Include a positive control (a compound with known high metabolism, e.g., Verapamil) and a negative control (reaction without NADPH) to ensure the assay is performing correctly.

-

Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Interpretation: The percentage of the compound remaining at each time point is plotted against time. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the slope of the natural log plot of the disappearance curve. A longer half-life indicates greater metabolic stability.

Conclusion

Trifluoromethylated benzylamine analogs represent a highly successful and enduring class of scaffolds in drug discovery. The strategic installation of a CF₃ group is not merely an act of substitution but a deliberate, rational design choice that confers significant advantages in potency, selectivity, and pharmacokinetics. [1]By enhancing metabolic stability, modulating pKa, and increasing lipophilicity, trifluoromethylation provides a powerful tool to transform a simple benzylamine core into a highly optimized drug candidate. [3][4]From established blockbusters like Fluoxetine to novel agents targeting cancer and infectious diseases, the "trifluoromethyl advantage" continues to drive innovation. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously evaluate their own novel analogs, ensuring that the next generation of these powerful compounds can be advanced with scientific integrity and a clear understanding of their biological potential.

References

-

Al-Janabi, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

National Center for Biotechnology Information. 3-(Trifluoromethyl)benzylamine. PubChem. [Link]

-

National Center for Biotechnology Information. 4-(Trifluoromethyl)benzylamine. PubChem. [Link]

-

National Center for Biotechnology Information. 3,5-Bis(trifluoromethyl)benzylamine. PubChem. [Link]

- Google Patents. (2015). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

National Institutes of Health. (2020). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]

-

National Institutes of Health. (2024). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. [Link]

-

MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

bioRxiv. (2024). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. [Link]

-

ResearchGate. (2021). Synthesis of novel benzylamine linked targets, compounds 1, 2 and 3. MW, microwave. [Link]

-

MDPI. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

PubMed Central. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. [Link]

-

Wiley Online Library. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

-

ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

-

bioRxiv. (2024). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal, responsible for the enhanced efficacy and improved pharmacokinetic profiles of numerous blockbuster drugs. This guide provides an in-depth exploration of the multifaceted roles of the CF3 group in drug design. We will dissect its profound influence on key physicochemical properties, including lipophilicity, acidity/basicity, and metabolic stability. Furthermore, this document will elucidate the mechanistic underpinnings of how the CF3 group enhances target binding and review robust synthetic methodologies for its incorporation into molecular scaffolds. Through a blend of theoretical principles, practical examples, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the unique attributes of the trifluoromethyl group in their pursuit of novel therapeutics.

The Unique Physicochemical Profile of the Trifluoromethyl Group

The trifluoromethyl group's utility in medicinal chemistry stems from a unique combination of electronic and steric properties that distinguish it from other functional groups. Its strong electron-withdrawing nature and moderate lipophilicity allow for the fine-tuning of a drug candidate's characteristics.

Electronic Effects: A Powerful Inductive Sink

The three highly electronegative fluorine atoms create a strong dipole, making the CF3 group a potent electron-withdrawing substituent. This inductive effect is often described as being intermediate between that of fluorine and chlorine[1]. This property can be strategically employed to modulate the acidity or basicity of nearby functional groups, which in turn influences a molecule's ionization state at physiological pH, its solubility, and its ability to interact with biological targets.

For instance, the introduction of a trifluoromethyl group can significantly increase the acidity of carboxylic acids and decrease the basicity of anilines. This is a critical consideration in drug design, as the ionization state of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity: Enhancing Membrane Permeability

The trifluoromethyl group is moderately lipophilic, a property that can be leveraged to enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[2][3] The Hansch hydrophobicity parameter (π) is a measure of a substituent's contribution to a molecule's lipophilicity. A positive π value indicates a lipophilic contribution, while a negative value signifies a hydrophilic contribution. The trifluoromethyl group has a Hansch π value of +0.88, making it a valuable tool for increasing a molecule's overall lipophilicity.[2]

To put this in perspective, the following table compares the Hansch π values of the trifluoromethyl group with other common substituents in medicinal chemistry:

| Substituent | Hansch π Value |

| -H | 0.00 |

| -CH3 | +0.52 |

| -Cl | +0.71 |

| -CF3 | +0.88 |

| -OCH3 | -0.02 |

| -OH | -0.67 |

| -NO2 | -0.28 |

| -CN | -0.57 |

This table provides a comparative view of the lipophilicity contributions of various common functional groups.

The antidepressant Fluoxetine is a prime example of how the lipophilicity of the CF3 group can be exploited. The presence of the trifluoromethyl group enhances the molecule's ability to penetrate the central nervous system, a critical factor for its therapeutic efficacy.[2]

pKa Modulation: Fine-Tuning Ionization

The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the pKa of acidic and basic functional groups within a molecule. This allows for the precise tuning of a drug candidate's ionization state at physiological pH, which is crucial for optimizing its pharmacokinetic and pharmacodynamic properties.

Impact on Acidity:

The trifluoromethyl group significantly increases the acidity of carboxylic acids. For example, the pKa of benzoic acid is 4.20, while the pKa of 3-(trifluoromethyl)benzoic acid is lower, indicating a stronger acid.

Impact on Basicity:

Conversely, the trifluoromethyl group decreases the basicity of amines. The pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6, while the introduction of a trifluoromethyl group further lowers this value, making the corresponding aniline a weaker base.[4]

The following table provides a quantitative comparison of the pKa values of unsubstituted and trifluoromethyl-substituted benzoic acid and aniline:

| Compound | pKa |

| Benzoic Acid | 4.20[5] |

| 3-(Trifluoromethyl)benzoic acid | 3.86[6] |

| Anilinium Ion | 4.58[7] |

| 3-(Trifluoromethyl)anilinium Ion | ~3.5 (estimated based on substituent effects) |

This table illustrates the significant impact of the trifluoromethyl group on the acidity and basicity of organic molecules.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A major challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and a short duration of action. The trifluoromethyl group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8]

The Role of Cytochrome P450 Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[3][9] These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and epoxidation, which typically render compounds more water-soluble and easier to excrete.[9][10]

The general mechanism of CYP-mediated oxidation involves the activation of molecular oxygen and the subsequent transfer of an oxygen atom to the substrate.

Figure 1: Simplified schematic of the Cytochrome P450 catalytic cycle, illustrating the key steps in the oxidative metabolism of a substrate (R-H).

Trifluoromethyl Group as a Metabolic Blocker

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[2] This inherent strength makes the trifluoromethyl group highly resistant to oxidative cleavage by CYP enzymes.

By strategically placing a CF3 group at a metabolically labile position, such as an aromatic ring or an alkyl chain, medicinal chemists can effectively shield the molecule from degradation. This "metabolic blocking" strategy can lead to a longer plasma half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Experimental Workflow: In Vitro Metabolic Stability Assay

A common in vitro method to assess the metabolic stability of a compound is the liver microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[11]

Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Pooled human liver microsomes (e.g., from a commercial supplier).

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Test compound stock solution (typically in DMSO).

-

Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam).

-

Quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Incubation:

-

Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

-

In a 96-well plate, combine the phosphate buffer, liver microsomes, and test compound to the desired final concentrations (e.g., 0.5 mg/mL microsomes, 1 µM test compound).[12]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Figure 2: A streamlined workflow for determining the in vitro metabolic stability of a compound using a liver microsomal assay.

Enhancing Binding Affinity and Selectivity

The trifluoromethyl group can also play a direct role in enhancing a drug's binding affinity and selectivity for its biological target through various non-covalent interactions.

Hydrophobic Interactions

As a lipophilic group, the trifluoromethyl moiety can engage in favorable hydrophobic interactions with nonpolar pockets in a protein's binding site. These interactions can contribute significantly to the overall binding energy and potency of a drug candidate.

Halogen Bonding

The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule, such as a carbonyl oxygen or a nitrogen atom in a protein.[13] While weaker than hydrogen bonds, halogen bonds can be highly directional and contribute to the specificity of ligand-receptor interactions.

Dipole-Dipole and Ion-Dipole Interactions

The strong dipole moment of the trifluoromethyl group can lead to favorable dipole-dipole or ion-dipole interactions with polar residues in the binding pocket. These electrostatic interactions can further enhance binding affinity.

Synthetic Strategies for Trifluoromethylation

The successful application of the trifluoromethyl group in drug design is contingent on the availability of efficient and reliable synthetic methods for its introduction into a wide range of molecular scaffolds. Over the years, a plethora of trifluoromethylation reagents and protocols have been developed.

Overview of Trifluoromethylation Reactions

Trifluoromethylation reactions can be broadly categorized based on the nature of the trifluoromethylating agent:

-

Nucleophilic Trifluoromethylation: These methods employ a source of the trifluoromethyl anion (CF3-), such as Ruppert's reagent (TMSCF3).

-

Electrophilic Trifluoromethylation: These reactions utilize reagents that deliver a trifluoromethyl cation (CF3+), such as Umemoto's and Togni's reagents.

-

Radical Trifluoromethylation: These approaches involve the generation of a trifluoromethyl radical (•CF3), often through the use of reagents like sodium trifluoromethanesulfinate (Langlois' reagent).

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids

Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of C-CF3 bonds.[14][15] The following protocol describes a general procedure for the copper-mediated trifluoromethylation of aryl boronic acids.[16]

Materials:

-

Aryl boronic acid

-

Copper(I) iodide (CuI)

-

Togni's reagent II (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole)

-

Cesium fluoride (CsF)

-

4 Å molecular sieves

-

Anhydrous N,N-dimethylformamide (DMF)

-

Argon or nitrogen atmosphere

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the aryl boronic acid (1.0 mmol), CuI (0.1 mmol, 10 mol%), Togni's reagent II (1.2 mmol, 1.2 equiv), CsF (2.0 mmol, 2.0 equiv), and 4 Å molecular sieves (250 mg).

-

Add anhydrous DMF (5 mL) via syringe.

-

Seal the tube and stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Figure 3: A general workflow for the copper-catalyzed trifluoromethylation of aryl boronic acids.

Case Studies: Trifluoromethylated Drugs in the Clinic

The impact of the trifluoromethyl group on drug design is best illustrated by the numerous successful drugs that incorporate this moiety.

Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and other psychiatric disorders.[13] The trifluoromethyl group on the phenoxy ring is crucial for its activity and pharmacokinetic profile. It enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier to reach its target in the central nervous system.[2]

Atogepant (Qulipta®)

Atogepant is a calcitonin gene-related peptide (CGRP) receptor antagonist used for the preventive treatment of migraine.[2] This molecule features two trifluoromethyl groups. These fluorinated moieties contribute to its high binding affinity for the CGRP receptor and enhance its metabolic stability, leading to a favorable pharmacokinetic profile for once-daily oral administration.[2]

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on one of the phenyl rings is a key feature that contributes to its COX-2 selectivity.

Conclusion and Future Perspectives

The trifluoromethyl group has firmly established itself as a privileged substituent in medicinal chemistry. Its unique ability to modulate key physicochemical properties, enhance metabolic stability, and contribute to target binding has made it an invaluable tool in the design of modern pharmaceuticals. As our understanding of the subtle interplay between the CF3 group and biological systems continues to grow, and as new and more efficient trifluoromethylation methods are developed, we can expect to see an even greater proliferation of innovative and life-saving drugs featuring this remarkable functional group. The continued exploration of trifluoromethylated compounds promises to push the boundaries of drug discovery and deliver the next generation of therapeutics.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved January 24, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 24, 2026, from [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025, March 23). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved January 24, 2026, from [Link]

-

Cytochrome P450 Metabolism. (2021, August 27). The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved January 24, 2026, from [Link]

-

Cytochromes P450. (n.d.). Virginia Commonwealth University. Retrieved January 24, 2026, from [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 24, 2026, from [Link]

-

Quantitative Structure Activity Relationships QSAR and 3D-QSAR. (n.d.). SlideShare. Retrieved January 24, 2026, from [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019, April 15). Princeton University. Retrieved January 24, 2026, from [Link]

-

7.6: Acid-base properties of nitrogen-containing functional groups. (2022, July 20). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Progress in copper-catalyzed trifluoromethylation. (2018, January 17). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

306-344 (2011) Newsletter Jhanwar et al. - QSAR - Hansch Analysis and Related Approaches in Drug Design. (n.d.). PharmacologyOnLine. Retrieved January 24, 2026, from [Link]

-

Mechanisms of cytochrome P450 and peroxidase-catalyzed xenobiotic metabolism. (2025, October 28). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Biological Correlations—The Hansch Approach : The Extrathermodynamic Structure-Activity Correlations. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). Air Force Institute of Technology. Retrieved January 24, 2026, from [Link]

-

Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. (2011, January 14). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. Retrieved January 24, 2026, from [Link]

-

Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024, September 27). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

CHM 230 predict acidity of aniline 3 6. (2020, October 7). YouTube. Retrieved January 24, 2026, from [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved January 24, 2026, from [Link]

-

correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. (2009, November 21). TSI Journals. Retrieved January 24, 2026, from [Link]

-

Ionization Constants of Organic Acids. (n.d.). Michigan State University. Retrieved January 24, 2026, from [Link]

-

3-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Retrieved January 24, 2026, from [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. global.oup.com [global.oup.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. journaleras.com [journaleras.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Proper handling and storage conditions for 2-Methyl-5-(trifluoromethyl)benzylamine

An In-Depth Technical Guide to the Proper Handling and Storage of 2-Methyl-5-(trifluoromethyl)benzylamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of this compound, a crucial reagent in various research and development applications. Adherence to these protocols is paramount to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

Compound Profile and Significance

This compound is a substituted benzylamine derivative. Its unique molecular structure, featuring both a methyl and a trifluoromethyl group on the aromatic ring, makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, can significantly alter the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136344-32-0 | |

| Molecular Formula | C9H10F3N | |

| Molecular Weight | 189.18 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 75 - 77 °C at 10 mmHg | |

| Density | 1.181 g/mL at 25 °C | |

| Flash Point | 185 °F (85 °C) |

Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as a hazardous substance and requires careful handling to prevent adverse health effects.

Primary Hazards:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage. Direct contact can lead to chemical burns and irreversible tissue damage.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage. Vapors and direct contact are extremely hazardous to the eyes.

-

Acute Toxicity (Oral, Dermal, Inhalation): While specific data is limited, similar aromatic amines can be toxic if ingested, absorbed through the skin, or inhaled.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Mitigation Strategy: A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to handle the compound within a properly functioning chemical fume hood. This minimizes the inhalation of vapors and contains any potential spills.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | EN 374 | Prevents skin contact and absorption. |

| Eyes/Face | Safety glasses with side-shields and a face shield | ANSI Z87.1 | Protects against splashes and vapors. |

| Body | Flame-retardant laboratory coat | NFPA 2112 | Protects skin and clothing from contamination. |

| Respiratory | Use only in a chemical fume hood. If not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | NIOSH | Prevents inhalation of harmful vapors. |

Safe Handling Protocols

Adherence to a strict, step-by-step protocol for handling this compound is non-negotiable.

Protocol for Dispensing and Weighing

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as outlined in Table 2.

-

Prepare a clean, designated workspace within the fume hood.

-

Have spill control materials (e.g., absorbent pads, sodium bicarbonate for neutralization) readily available.

-

-

Dispensing:

-